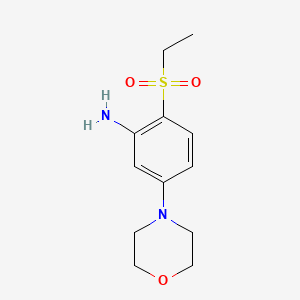
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline
説明
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Thermometric Applications
In thermometry, certain dyes, such as N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, demonstrate intensified fluorescence with rising temperatures. This reaction, involving vibrational bands and stronger TICT (twisted-intramolecular-charge-transfer) emissions, is observed in dimethyl sulfoxide. These properties allow the dye to function as a ratiometric fluorescent thermometer, offering potential utility in temperature-sensitive applications (Cao et al., 2014).
2. Synthesis and Reaction Studies
The compound demonstrates varied reactivity with different nucleophilic agents. For instance, 1,3,5-tris(fluorosulfonyl)benzene reacts with morpholine and other nucleophiles to form corresponding trisulfonyl derivatives. However, aniline and related nucleophiles do not react under similar conditions, indicating selective reactivity that can be pivotal in synthetic chemistry (Kamoshenkova & Boiko, 2010).
3. Pharmaceutical Applications
The aniline structure, when modified, can lead to compounds with increased efficacy in pharmaceutical applications. For instance, replacing the aniline ring with a tetrahydroquinoline ring in certain compounds can enhance efficacy on human and cynomolgus monkey (cyno) receptors. This optimization is crucial in the development of more effective drugs (Wang et al., 2014).
4. Angiogenesis Inhibition
5-(Ethylsulfonyl)-2-methoxyaniline is a structural fragment in several powerful inhibitors of VEGFR2, a key angiogenic receptor. Antiangiogenic inhibitors that target VEGFR2 are used in treating various tumors in synergy with chemotherapy. This structural component's significance underscores its potential in cancer therapy (Murár et al., 2013).
5. Chromatographic and Spectroscopic Applications
Tetraalkylammonium salts, synthesized using sulfonic acids like 2-(cyclohexylamino)ethanesulfonic acid and 2-hydroxy-4-morpholinopropanesulfonic acid, show utility in chromatography and spectroscopy. Their distinct solvent properties and stability at higher temperatures make them suitable for analytical applications (Poole et al., 1989).
6. Photoluminescence in Biochemical Applications
The interaction of aniline sulfonic acid with AuCl4− in the presence of sodium citrate leads to the formation of fluorescent oligomers. These oligomers, exhibiting photoluminescence, can be utilized for the optical detection of hemoglobin and other biochemical applications (Kalaiyarasan et al., 2015).
7. Synthesis of Sulfonated Polyaniline
The aniline heterodimer, 4-aminodiphenylamine-2-sulfonic acid, has been polymerized to create a new form of sulfonated polyaniline. This material, soluble in aqueous base and polar solvents, has applications in conductive materials and possibly in energy storage (Royappa et al., 2001).
8. Antimicrobial Applications
Compounds like 4-(Phenylsulfonyl) morpholine, related to sulfonamides, show antimicrobial properties. They are particularly effective against multi-resistant strains of bacteria, highlighting their potential in combating drug-resistant infections (Oliveira et al., 2015).
作用機序
Target of Action
Compounds with similar structures, such as 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, are known to be bioactive
Mode of Action
It’s worth noting that similar compounds have been synthesized and studied for their potential anti-microbial and anti-tumor activities . The interaction of these compounds with their targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Related compounds, such as 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, have been synthesized and are known to be bioactive . The specific pathways these compounds affect and their downstream effects require further investigation.
Result of Action
Compounds with similar structures have been studied for their potential anti-microbial and anti-tumor activities . The specific effects of this compound at the molecular and cellular level require further investigation.
生化学分析
Biochemical Properties
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity, as certain tissues may be more susceptible to its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular function .
特性
IUPAC Name |
2-ethylsulfonyl-5-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)12-4-3-10(9-11(12)13)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTLXRROTGARJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248872 | |
| Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-99-0 | |
| Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


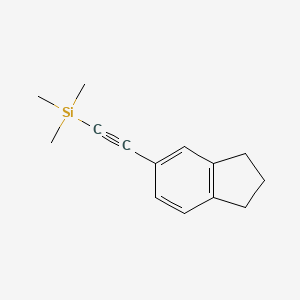
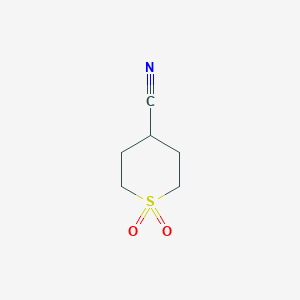

![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)
![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)
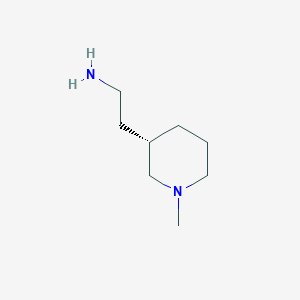

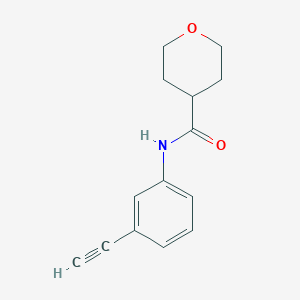

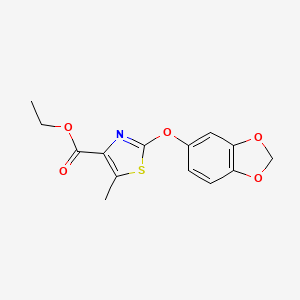
![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)

